molecular formula C20H23ClN2O B2611908 N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride CAS No. 2460749-01-1

N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride

Cat. No. B2611908
CAS RN: 2460749-01-1
M. Wt: 342.87
InChI Key: JEMRLKOJSCGNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain an aminospiroheptane group and a dihydroacenaphthylene group, both of which are common in various organic compounds . The aminospiroheptane group is a type of spiro compound where two rings share a single atom, in this case, a nitrogen atom . The dihydroacenaphthylene group is a polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that this compound may have a complex structure with multiple rings . The aminospiroheptane group would contribute a seven-membered ring with a nitrogen atom, and the dihydroacenaphthylene group would contribute a fused ring system .

Scientific Research Applications

Scientific Research Applications

Understanding Compound Properties

Research often focuses on understanding the physical, chemical, and biological properties of compounds. This includes studying their stability, reactivity, and interactions with biological systems. For instance, the study of nitrogen heterocycles is significant in pharmaceuticals, indicating a broad interest in understanding how specific structures contribute to biological activity and therapeutic potential (Vitaku, Smith, & Njardarson, 2014).

Environmental Impact Assessment

Evaluating the environmental impact of chemical compounds is another critical area of research. This involves assessing how compounds degrade, their persistence in the environment, and potential toxicity to ecosystems. For example, the study on chlorinated volatile organic compounds (Cl-VOCs) examines their sources, health impacts, and current remediation technologies, providing a framework for assessing and mitigating environmental risks (Huang, Lei, Wei, & Zeng, 2014).

Drug Development and Pharmacology

A significant portion of scientific research is dedicated to drug development, where compounds are screened for potential therapeutic effects. The study of imidazole derivatives for their antitumor activity is an example where specific chemical structures are evaluated for their efficacy in treating diseases (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Advanced Materials Development

Research on compounds also extends to their application in developing new materials with unique properties. For instance, the exploration of carbohydrate polymers as corrosion inhibitors highlights the use of natural substances in protecting metals, showcasing the interdisciplinary nature of scientific research that blends chemistry with materials science (Umoren & Eduok, 2016).

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it may also be of interest to investigate its potential biological effects .

properties

IUPAC Name

N-(1-aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O.ClH/c21-16-11-17(20(16)9-2-10-20)22-19(23)15-8-7-13-6-5-12-3-1-4-14(15)18(12)13;/h1,3-4,7-8,16-17H,2,5-6,9-11,21H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMRLKOJSCGNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)C3=CC=C4CCC5=C4C3=CC=C5)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.